molecular formula C19H20F2N2O3S B2752230 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide CAS No. 1021090-36-7

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2752230
CAS No.: 1021090-36-7
M. Wt: 394.44
InChI Key: SYOKDXOHXGSCDM-UHFFFAOYSA-N
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Description

2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a 4-fluorobenzenesulfonyl group at position 1 and an acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-fluorophenyl group. This structure combines sulfonamide, piperidine, and fluorinated aromatic motifs, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways. The 4-fluorobenzenesulfonyl group may enhance metabolic stability and binding affinity through hydrophobic and electronic interactions, while the 4-fluorophenyl acetamide moiety contributes to lipophilicity and steric bulk. Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally related analogs exhibit antimicrobial, anticancer, or central nervous system (CNS) activities .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O3S/c20-14-4-8-16(9-5-14)22-19(24)13-17-3-1-2-12-23(17)27(25,26)18-10-6-15(21)7-11-18/h4-11,17H,1-3,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOKDXOHXGSCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and suitable bases.

    Attachment of Fluorophenyl Groups: The fluorophenyl groups are attached through nucleophilic substitution reactions, using fluorobenzene derivatives and appropriate catalysts.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorobenzene derivatives in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide and its analogs.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Sulfonyl Group Presence Substituent on Acetamide N Key Functional Groups Potential Biological Activity Reference
2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide Piperidine Yes (4-FC₆H₄SO₂) 4-Fluorophenyl Fluorinated sulfonyl, piperidine Not reported -
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine Yes (4-MeC₆H₄SO₂) 4-Fluorophenyl Methylbenzenesulfonyl, piperazine Antimicrobial (inferred)
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Piperidine Yes (4-MeC₆H₄SO₂) 4-Methoxyphenyl Methoxyphenyl, methylpiperidine Not reported
N-(4-Fluorophenyl)-2-[4-(2-pyrimidinyl)piperazinyl]acetamide Piperazine No 4-Fluorophenyl Pyrimidinyl, piperazine CNS modulation (inferred)
2-(4-Fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide (Compound 1c) None No Bis(4-fluorophenyl)carbamoyl Carbamoyl, fluorinated aromatic Anticancer (inferred)
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole No Benzothiazole Benzothiazole, fluorophenyl Enzyme inhibition

Key Structural and Functional Insights:

Core Structure Variations: Piperidine vs. Piperazine derivatives (e.g., ) are often explored for CNS activity due to improved solubility and receptor interactions. Sulfonyl Group: The 4-fluorobenzenesulfonyl group in the target compound may improve metabolic stability compared to non-sulfonylated analogs (e.g., ). Piperidine-sulfonyl derivatives (e.g., ) show enhanced binding in hydrophobic pockets of enzymes or receptors.

Substituent Effects: Fluorophenyl vs. In contrast, methoxyphenyl groups (e.g., ) introduce electron-donating properties, which may alter binding kinetics. Carbamoyl vs. Sulfonyl: Carbamoyl-containing analogs (e.g., ) are often more polar, favoring aqueous solubility, while sulfonyl groups enhance rigidity and protease resistance.

Biological Activity Trends: Piperazine-sulfonyl derivatives (e.g., ) are frequently associated with antimicrobial activity due to interactions with bacterial efflux pumps or biofilms. Benzothiazole-acetamides (e.g., ) are linked to kinase or protease inhibition, highlighting the role of heterocyclic substituents in targeting enzymes.

Biological Activity

The compound 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-fluorobenzenesulfonyl group and an N-(4-fluorophenyl) acetamide moiety. Its molecular formula is C19H20F2N2O3SC_{19}H_{20}F_2N_2O_3S with a molecular weight of approximately 394.5 g/mol. The presence of fluorine atoms enhances its lipophilicity and stability, which are critical factors influencing its biological interactions.

Synthesis

The synthesis of 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfonyl Group : A sulfonylation reaction using sulfonyl chlorides is conducted to introduce the sulfonyl group.
  • Attachment of Fluorophenyl Groups : Nucleophilic substitution reactions are utilized for attaching the fluorophenyl groups.
  • Final Coupling : The final product is obtained by coupling intermediate compounds under suitable conditions.

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activities, particularly in anti-inflammatory and analgesic domains. Key findings include:

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate their activity, leading to downstream biological responses. The unique structural features allow for targeted interactions that could enhance therapeutic efficacy.

Case Studies

  • Inhibition Studies : In vitro studies have demonstrated that derivatives of similar piperidine compounds exhibit competitive inhibition against various enzymes, including tyrosinase, which is relevant for pigmentation disorders and melanoma treatment .
    CompoundIC50 (μM)Effect
    4-Fluorobenzylpiperazine Derivative0.18Antimelanogenic
    Kojic Acid (Reference)17.76Less effective
  • Pharmacological Applications : Research indicates that compounds with similar structures have been explored as potential treatments for cancer and inflammatory diseases due to their ability to modulate key biochemical pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical intermediates for synthesizing 2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]-N-(4-fluorophenyl)acetamide?

  • Methodology :

  • Step 1 : Start with piperidine derivatives (e.g., 2-piperidinemethanol) and functionalize the piperidine ring via sulfonylation using 4-fluorobenzenesulfonyl chloride under anhydrous conditions.
  • Step 2 : Couple the sulfonylated piperidine intermediate with an acetamide moiety via nucleophilic acyl substitution. Use a coupling agent like DCC (dicyclohexylcarbodiimide) in dichloromethane at 0–25°C.
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane 1:1) .
    • Key Characterization :
  • NMR : 1H and 13C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.4 ppm; piperidine protons at δ 1.5–3.2 ppm).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 435.1) .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • Analytical Workflow :

  • TLC : Monitor reaction progress using silica-coated plates and UV visualization (Rf values tracked against starting materials).
  • NMR : Assign stereochemistry via NOESY or COSY for piperidine ring conformations.
  • HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved across studies?

  • Experimental Design :

  • Assay Standardization : Use uniform cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., known sulfonamide inhibitors).
  • Dose-Response Curves : Compare IC50 values under consistent conditions (pH 7.4, 37°C).
  • Statistical Validation : Apply ANOVA to assess inter-study variability .
    • Case Study : Inconsistent COX-2 inhibition data may arise from differences in enzyme sources (recombinant vs. tissue-derived). Validate using recombinant human COX-2 .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Structural Modifications :

  • Solubility : Introduce polar groups (e.g., hydroxyl or amine) to the acetamide moiety.
  • Metabolic Stability : Assess hepatic microsomal clearance rates (e.g., rat liver microsomes, NADPH cofactor).
    • In Silico Tools :
  • ADMET Prediction : Use SwissADME to estimate logP (target <3) and BBB permeability.
  • Molecular Dynamics : Simulate binding to serum albumin to predict plasma protein binding .

Q. How can reaction yields be improved during scale-up synthesis?

  • Process Optimization :

  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation (yield increases from 60% to 85%).
  • Solvent Screening : Replace dichloromethane with THF for better solubility of intermediates.
  • Temperature Control : Maintain –10°C during exothermic steps (e.g., sulfonyl chloride addition) .

Data Contradiction Analysis

Q. Why do crystallographic data conflict with computational docking models for this compound?

  • Resolution Strategies :

  • X-ray Crystallography : Refine crystal structures at <2.0 Å resolution to resolve piperidine ring puckering.
  • Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water).
  • Validation : Overlay experimental and computational binding poses using PyMOL .

Methodological Tables

Technique Purpose Key Parameters References
1H/13C NMRConfirm substitution patternsδ 7.1–7.4 ppm (fluorophenyl protons)
ESI-MSVerify molecular weight[M+H]+ at m/z 435.1
HPLC (C18)Purity assessmentRetention time: 8.2 min (acetonitrile/water)
Molecular DockingPredict target bindingAMBER force field, solvation model

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